Prazosin

Description

Prazosin is a drug used to treat hypertension. Prazosin is marketed by Pfizer and was initially approved by the FDA in 1988. It belongs to the class of drugs known as alpha-1 antagonists. Recently, many studies have evaluated the benefits of this drug in controlling the symptoms of post-traumatic stress disorder (PTSD) and associated nightmares.

Prazosin is an alpha-Adrenergic Blocker. The mechanism of action of prazosin is as an Adrenergic alpha-Antagonist.

Prazosin is a nonselective alpha-adrenergic antagonist (alpha-blocker) used in the therapy of hypertension. Prazosin is associated with a low rate of transient serum aminotransferase elevations and has not been clearly linked to clinically apparent acute liver injury.

Prazosin is a synthetic piperazine derivative and an alpha-1 adrenergic receptor inhibitor used primarily as an anti-hypertensive. Prazosin's effects are most pronounced in the large resistance vessels (i.e. arterioles) and result in a decrease in total systemic vascular resistance (SVR) without a rebound or reflex tachycardia. To a lesser extent, this agent also decreases the tone of the bladder sphincter, thereby allowing the opening of the bladder into the urethra and thus relieving the urinary conditions associated with benign prostatic hypertrophy.

PRAZOSIN is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1976 and is indicated for hypertension and diabetes mellitus and has 9 investigational indications.

A selective adrenergic alpha-1 antagonist used in the treatment of HEART FAILURE; HYPERTENSION; PHEOCHROMOCYTOMA; RAYNAUD DISEASE; PROSTATIC HYPERTROPHY; and URINARY RETENTION.

See also: Doxazosin (narrower); Prazosin Hydrochloride (active moiety of).

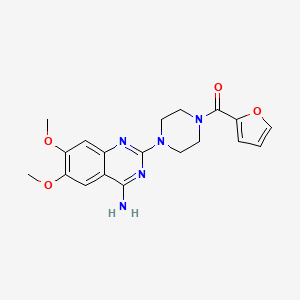

Structure

3D Structure

Properties

IUPAC Name |

[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(furan-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O4/c1-26-15-10-12-13(11-16(15)27-2)21-19(22-17(12)20)24-7-5-23(6-8-24)18(25)14-4-3-9-28-14/h3-4,9-11H,5-8H2,1-2H3,(H2,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IENZQIKPVFGBNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4=CC=CO4)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4049082 | |

| Record name | Prazosin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4049082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Prazosin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014600 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

6.93e-01 g/L | |

| Record name | Prazosin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00457 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Prazosin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014600 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

19216-56-9 | |

| Record name | Prazosin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19216-56-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prazosin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019216569 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prazosin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00457 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Prazosin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4049082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Prazosin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.971 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PRAZOSIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XM03YJ541D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Prazosin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014600 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

277-280, 279 °C | |

| Record name | Prazosin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00457 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Prazosin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014600 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Central Nervous System Mechanism of Action of Prazosin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prazosin, a quinazoline (B50416) derivative, is a potent and selective antagonist of alpha-1 (α1) adrenergic receptors. While initially developed for the management of hypertension, its ability to cross the blood-brain barrier has led to its investigation and off-label use for various conditions involving the central nervous system (CNS), most notably post-traumatic stress disorder (PTSD)-related nightmares and sleep disturbances.[1][2][3] This technical guide provides a comprehensive overview of the mechanism of action of Prazosin within the CNS, focusing on its molecular interactions, downstream signaling cascades, and its modulatory effects on key neurotransmitter systems.

Core Mechanism of Action: Alpha-1 Adrenergic Receptor Antagonism

Prazosin exerts its effects in the CNS primarily by competitively blocking α1-adrenergic receptors.[1][3] These receptors are G-protein coupled receptors (GPCRs) that are typically activated by the endogenous catecholamines, norepinephrine (B1679862) and epinephrine.[4] In the brain, α1-adrenoceptors are located postsynaptically and are involved in mediating excitatory neurotransmission.[3][5] By antagonizing these receptors, Prazosin effectively dampens the downstream signaling initiated by norepinephrine, leading to a reduction in neuronal excitability in specific brain circuits.

The therapeutic efficacy of Prazosin in treating PTSD-related nightmares is hypothesized to stem from its ability to counteract the excessive noradrenergic activity in brain regions associated with fear and arousal, such as the amygdala and locus coeruleus.[6][7] Heightened noradrenergic states during sleep are thought to contribute to the hyperarousal and vivid, distressing dreams characteristic of PTSD. Prazosin's blockade of α1-receptors mitigates these effects, leading to improved sleep quality.[2][8]

Prazosin's Antagonism of the α1-Adrenergic Signaling Pathway

Caption: Prazosin blocks the norepinephrine-activated Gq-coupled protein signaling cascade.

Quantitative Data

Prazosin Binding Affinities for α1-Adrenergic Receptor Subtypes

Prazosin exhibits high affinity for all three subtypes of the α1-adrenergic receptor, with slight variations reported across different studies and tissues.

| Receptor Subtype | Ligand | Ki (nM) | Species/Tissue | Reference |

| α1A | [3H]-Prazosin | 0.71 | Human (CHO cells) | [8] |

| α1B | [3H]-Prazosin | 0.87 | Human (CHO cells) | [8] |

| α1D | [3H]-Prazosin | 1.90 | Human (CHO cells) | [8] |

| α1 (high affinity) | [3H]-Prazosin | 0.06 - 0.18 | Rat Cerebral Cortex | [9] |

| α1 (low affinity) | [3H]-Prazosin | 1.10 | Rat Cerebral Cortex | [9] |

In Vivo Receptor Occupancy

Studies utilizing radiolabeled Prazosin have determined its ability to occupy central α1-adrenoceptors at clinically relevant doses.

| Compound | ED50 (mg/kg) | Route of Administration | Species | Reference |

| Prazosin | 0.15 | i.p. | Mouse | [10] |

| Benoxathian | 0.52 | i.p. | Mouse | [10] |

| Phentolamine | 51 | i.p. | Mouse | [10] |

| Haloperidol | 0.83 | s.c. | Mouse | [10] |

| Clozapine | 2.2 | s.c. | Mouse | [10] |

Modulation of Neurotransmitter Systems

Beyond its primary interaction with the noradrenergic system, Prazosin has been shown to modulate the activity of other key neurotransmitter systems in the brain.

Dopaminergic System

The interaction between the noradrenergic and dopaminergic systems is well-established. Prazosin has been demonstrated to modulate the firing patterns of dopaminergic neurons in the ventral tegmental area (VTA).[11] Systemic administration of Prazosin can decrease burst firing and regularize the firing pattern of these neurons without affecting the overall firing rate.[11] This suggests that α1-adrenoceptors play a role in the excitatory modulation of VTA dopamine (B1211576) neurons. While systemic Prazosin did not alter basal dopamine release in the caudate putamen and nucleus accumbens, local administration attenuated dopamine output, indicating a tonic activation of dopamine release by α1-adrenoceptors.[12] Furthermore, Prazosin can block the increase in dopamine release in the nucleus accumbens induced by the NMDA receptor antagonist MK-801.[13]

Serotonergic System

Evidence suggests an interaction between Prazosin and the serotonergic system. Administration of Prazosin has been shown to decrease extracellular serotonin (B10506) levels in the hippocampus, prefrontal cortex, and raphe nucleus.[14] It can also attenuate the increase in serotonin levels induced by selective serotonin reuptake inhibitors (SSRIs) like citalopram (B1669093).[14] This interaction is important to consider in clinical settings where Prazosin may be co-administered with SSRIs. However, Prazosin itself does not possess serotonergic activity and is not associated with serotonin syndrome.[15]

GABAergic and Glutamatergic Systems

Prazosin's influence extends to the major inhibitory and excitatory neurotransmitter systems. In a rat model of traumatic stress, Prazosin administration was associated with increased GABA levels in the amygdaloid complex.[1][16] This suggests a potential mechanism by which Prazosin may dampen fear and anxiety responses. Prazosin has also been shown to block the phenylephrine-induced decrease in GABA A inhibitory postsynaptic currents (IPSCs) in the VTA, indicating a modulatory role of α1-adrenoceptors on GABAergic transmission.[17] Regarding the glutamatergic system, Prazosin can block the behavioral and hormonal effects induced by NMDA, suggesting that the facilitatory effects of NMDA on certain functions are mediated by α-noradrenergic transmission.[18]

Experimental Protocols

Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of Prazosin for α1-adrenergic receptor subtypes.

Methodology:

-

Membrane Preparation: Homogenize brain tissue (e.g., cerebral cortex) from a suitable animal model (e.g., rat) in ice-cold buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. The resulting supernatant is then centrifuged at high speed to pellet the membranes. The membrane pellet is washed and resuspended in assay buffer.

-

Binding Reaction: Incubate the prepared membranes with a fixed concentration of a radiolabeled ligand that binds to α1-adrenoceptors (e.g., [3H]-Prazosin).

-

Competition Binding: In separate tubes, add increasing concentrations of unlabeled Prazosin to compete with the radioligand for binding to the receptors.

-

Incubation and Separation: Incubate the reaction mixtures to allow binding to reach equilibrium. The bound and free radioligand are then separated by rapid filtration through glass fiber filters. The filters are washed to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using liquid scintillation counting.

-

Data Analysis: The concentration of unlabeled Prazosin that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[19]

In Vivo Microdialysis

Objective: To measure the extracellular levels of neurotransmitters (e.g., norepinephrine, dopamine, serotonin) in specific brain regions following Prazosin administration.

Methodology:

-

Probe Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., prefrontal cortex, nucleus accumbens) of an anesthetized animal. The probe is secured to the skull with dental cement.

-

Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate.

-

Sample Collection: After a stabilization period, dialysate samples are collected at regular intervals.

-

Drug Administration: Prazosin can be administered systemically (e.g., intraperitoneal injection) or locally through the microdialysis probe (reverse dialysis).

-

Neurochemical Analysis: The concentration of neurotransmitters and their metabolites in the dialysate samples is quantified using high-performance liquid chromatography (HPLC) coupled with electrochemical or fluorescence detection.[6][20]

Workflow for In Vivo Microdialysis Experiment

Caption: A generalized workflow for an in vivo microdialysis experiment.

Single-Unit Extracellular Recording

Objective: To investigate the effects of Prazosin on the firing activity of individual neurons in specific brain regions.

Methodology:

-

Animal Preparation: An animal is anesthetized and placed in a stereotaxic frame. A craniotomy is performed over the brain region of interest (e.g., locus coeruleus, VTA).

-

Electrode Placement: A microelectrode is slowly lowered into the brain to the target area.

-

Neuronal Identification: The electrical activity of individual neurons is recorded. Neurons are identified based on their characteristic firing patterns and responses to specific stimuli.

-

Drug Administration: Prazosin is administered systemically (e.g., intravenously) or locally via iontophoresis.

-

Data Recording and Analysis: The firing rate and pattern (e.g., burst firing) of the neuron are recorded before, during, and after drug administration. Changes in firing activity are then analyzed to determine the effect of Prazosin.[11][21]

Logical Framework for Prazosin's Action in PTSD

Caption: Logical flow of Prazosin's mechanism in alleviating PTSD symptoms.

Conclusion

Prazosin's mechanism of action in the central nervous system is centered on its potent antagonism of α1-adrenergic receptors. This action leads to a reduction in the excitatory effects of norepinephrine in key brain circuits involved in arousal and fear. Furthermore, Prazosin modulates the activity of other critical neurotransmitter systems, including the dopaminergic, serotonergic, and GABAergic systems, contributing to its overall CNS effects. The continued elucidation of these complex interactions through detailed preclinical and clinical research will further refine our understanding of Prazosin's therapeutic potential for a range of neuropsychiatric disorders.

References

- 1. The Neurochemical Effects of Prazosin Treatment on Fear Circuitry in a Rat Traumatic Stress Model [cpn.or.kr]

- 2. scholars.mssm.edu [scholars.mssm.edu]

- 3. droracle.ai [droracle.ai]

- 4. mdpi.com [mdpi.com]

- 5. Prazosin selectively antagonizes neuronal responses mediated by alpha1-adrenoceptors in brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Targeting the Noradrenergic System in Posttraumatic Stress Disorder: A Systematic Review and Meta-Analysis of Prazosin Trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The affinity and selectivity of α‐adrenoceptor antagonists, antidepressants, and antipsychotics for the human α1A, α1B, and α1D‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Three distinct binding sites for [3H]-prazosin in the rat cerebral cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An in vivo binding assay to determine central alpha(1)-adrenoceptor occupancy using [(3)H]prazosin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Prazosin modulates the firing pattern of dopamine neurons in rat ventral tegmental area - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effects of prazosin on the dopaminergic neurotransmission in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Prazosin inhibits MK-801-induced hyperlocomotion and dopamine release in the nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The effects of the co-administration of the α₁-adrenoreceptor antagonist prazosin on the anxiolytic effect of citalopram in conditioned fear stress in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. droracle.ai [droracle.ai]

- 16. The Neurochemical Effects of Prazosin Treatment on Fear Circuitry in a Rat Traumatic Stress Model - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Prazosin blocks the glutamatergic effects of N-methyl-D-aspartic acid on lordosis behavior and luteinizing hormone secretion in the estrogen-primed female rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The selectivity of α‐adrenoceptor agonists for the human α1A, α1B, and α1D‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. In vivo patch-clamp recording from locus coeruleus neurones in the rat brainstem - PMC [pmc.ncbi.nlm.nih.gov]

Prazosin: A Technical Guide to its Function as an Alpha-1 Adrenergic Receptor Antagonist

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of prazosin, a quinazoline (B50416) derivative that functions as a potent and selective antagonist of alpha-1 (α₁) adrenergic receptors. Prazosin is a critical tool in both clinical practice for treating conditions like hypertension and benign prostatic hyperplasia (BPH), and in research for characterizing α₁-adrenergic receptor pharmacology.[1][2] This guide details its mechanism of action, including competitive antagonism and inverse agonism, its binding affinity for α₁-receptor subtypes, the downstream signaling pathways it modulates, and detailed protocols for key experimental assays.

Molecular Target: The Alpha-1 Adrenergic Receptor (α₁-AR)

The α₁-adrenergic receptors are members of the G protein-coupled receptor (GPCR) superfamily, which are integral membrane glycoproteins.[3][4] They are the primary mediators of the sympathetic nervous system's contractile effects in various smooth muscles.[5] The endogenous catecholamines, norepinephrine (B1679862) and epinephrine (B1671497), are the natural agonists for these receptors.[3]

There are three distinct α₁-AR subtypes cloned and characterized:

-

α₁ₐ-Adrenergic Receptor

-

α₁₈-Adrenergic Receptor

-

α₁₋-Adrenergic Receptor

These subtypes share structural homology but can differ in their tissue distribution, signaling properties, and ligand affinities.[4] Prazosin is considered a non-selective antagonist, as it binds with high affinity to all three α₁-AR subtypes.[6][7]

Mechanism of Action

Prazosin's primary mechanism is the blockade of α₁-adrenergic receptors, which it achieves through several distinct pharmacological actions.

Competitive Antagonism

Prazosin acts as a competitive antagonist at postsynaptic α₁-receptors.[1][8] It reversibly binds to the same site as endogenous agonists like norepinephrine, preventing receptor activation.[8] This blockade inhibits sympathetically mediated vasoconstriction, leading to the relaxation of smooth muscle in blood vessel walls (both arterioles and veins) and the prostate.[1][2] This action results in decreased peripheral vascular resistance and a reduction in blood pressure.[2][8]

Schild analysis of prazosin's effect on agonist-induced tissue contractions yields slope values not significantly different from unity, confirming its behavior as a classical competitive antagonist.[9] This is characterized by a parallel, rightward shift in the agonist's dose-response curve with no reduction in the maximum response.[9][10]

Inverse Agonism

In addition to competitive antagonism, prazosin has been shown to function as an inverse agonist.[11] While a neutral antagonist simply blocks agonist binding, an inverse agonist can reduce the basal, ligand-independent (constitutive) activity of a receptor. This effect is most apparent in systems where receptors are overexpressed or mutated to be constitutively active.[12][13]

Studies on a constitutively active mutant of the human α₁ₐ-adrenoceptor demonstrated that prazosin, but not the neutral antagonist KMD-3213, could:

-

Decrease basal inositol-1,4,5-trisphosphate (IP₃) levels.[12]

-

Reduce basal GTPγS binding.[12]

-

Cause an up-regulation of receptor density over time.[12]

This inverse agonism suggests that prazosin actively stabilizes the receptor in an inactive conformation.

Receptor Selectivity

A key feature of prazosin is its high selectivity for α₁-receptors over α₂-adrenergic receptors.[2][8] This selectivity is crucial for its therapeutic profile. By not blocking presynaptic α₂-receptors, prazosin preserves the negative feedback loop that regulates norepinephrine release from nerve terminals.[8][14] This is a primary reason why prazosin-induced blood pressure reduction is typically not accompanied by significant reflex tachycardia, a common side effect of non-selective alpha-blockers.[8][14]

Downstream Signaling Pathway Inhibition

α₁-Adrenergic receptors primarily couple to the Gq/11 family of heterotrimeric G proteins.[3][15] Prazosin's antagonism prevents the initiation of this signaling cascade.

The canonical pathway proceeds as follows:

-

Agonist Binding: Norepinephrine or epinephrine binds to the α₁-AR.

-

G Protein Activation: The receptor undergoes a conformational change, activating the associated Gq protein.

-

PLC Activation: The activated α-subunit of Gq stimulates the enzyme phospholipase C (PLC).[15]

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).[15]

-

Calcium Release: IP₃ diffuses through the cytosol and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺).[15]

-

PKC Activation: DAG remains in the cell membrane where, along with the increased Ca²⁺, it activates Protein Kinase C (PKC), leading to the phosphorylation of various downstream targets and culminating in a cellular response, such as smooth muscle contraction.[15]

Prazosin blocks this pathway at the very first step by preventing agonist binding to the receptor.

Quantitative Pharmacological Data

Binding Affinity Data

Prazosin's affinity for adrenergic receptor subtypes is typically quantified by its dissociation constant (Kd) or inhibitory constant (Ki). Lower values indicate higher binding affinity.

| Parameter | Receptor Subtype | Value (nM) | Species | Notes | Reference(s) |

| Ki Range | α₁ₐ-AR | 0.13 - 1.0 | Human | Inverse agonist activity | [6] |

| Ki Range | α₁₈-AR | 0.06 - 0.62 | Human | Inverse agonist activity | [6] |

| Ki Range | α₁₋-AR | 0.06 - 0.38 | Human | Inverse agonist activity | [6] |

| Kd | α₁ₐ-AR | 0.71 | Human | [³H]prazosin saturation binding in CHO cells | [16] |

| Kd | α₁₈-AR | 0.87 | Human | [³H]prazosin saturation binding in CHO cells | [16] |

| Kd | α₁₋-AR | 1.90 | Human | [³H]prazosin saturation binding in CHO cells | [16] |

| Ki Range | α₂ₐ-AR | 210 - 5,012 | Human | Demonstrates α₁ selectivity | [6] |

| Ki Range | α₂₈-AR | 13 - 676 | Human | Demonstrates α₁ selectivity | [6] |

| Ki Range | α₂C-AR | 10 - 257 | Human | Demonstrates α₁ selectivity | [6] |

| KB | α₁-AR | 1.47 | Rat | Functional antagonism in renal tubules | [17] |

Table 1: Prazosin Binding Affinity for Adrenergic Receptor Subtypes.

Pharmacokinetic Properties

The clinical and experimental utility of prazosin is also defined by its pharmacokinetic profile.

| Parameter | Value | Notes | Reference(s) |

| Oral Bioavailability | 50 - 70% | Subject to first-pass metabolism. | [18][19] |

| Time to Peak Plasma Conc. | 1 - 3 hours | Delayed in patients with congestive heart failure. | [18][19] |

| Elimination Half-Life | 2 - 3 hours | Can be prolonged in chronic renal failure and CHF. | [6][18][19] |

| Volume of Distribution | 0.5 - 1.5 L/kg | [19] | |

| Plasma Protein Binding | 92 - 97% | Binds to albumin and alpha-1-acid glycoprotein. | [18][19] |

| Metabolism | Hepatic | Primarily via demethylation and conjugation. | [1][19] |

| Excretion | ~6% unchanged in urine | Metabolites are primarily excreted in bile. | [18][19] |

Table 2: Summary of Prazosin Pharmacokinetic Parameters in Humans.

Experimental Protocols

Radioligand Binding Assay: Competitive Inhibition

Radioligand binding assays are the gold standard for determining the affinity of a compound for a receptor.[20] A competitive binding assay is used to determine the inhibitory constant (Ki) of an unlabeled test compound (e.g., prazosin) by measuring its ability to displace a radiolabeled ligand (e.g., [³H]-prazosin itself, in which case it is a homologous competitive binding experiment, or another α₁-ligand) from the target receptor.

Objective: To determine the Ki of a test compound at a specific α₁-AR subtype.

Materials:

-

Receptor Source: Cell membranes from a stable cell line expressing the human α₁-AR subtype of interest (e.g., CHO or HEK-293 cells).[16]

-

Radioligand: A high-affinity radiolabeled ligand for the receptor, such as [³H]-prazosin.

-

Test Compound: Unlabeled prazosin or other compound of interest, serially diluted.

-

Non-specific Control: A high concentration of an unlabeled ligand (e.g., 10 µM phentolamine) to determine non-specific binding.

-

Buffers: Lysis buffer, assay binding buffer, ice-cold wash buffer.

-

Equipment: 96-well plates, cell harvester, glass fiber filters (e.g., GF/C, pre-soaked in 0.3% PEI), scintillation counter, scintillation fluid.[21]

Methodology:

-

Membrane Preparation: a. Homogenize cells expressing the receptor in ice-cold lysis buffer. b. Centrifuge the homogenate at low speed to remove nuclei and debris. c. Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.[21] d. Wash and resuspend the membrane pellet in assay buffer. e. Determine protein concentration using a BCA or Bradford assay.[21]

-

Assay Setup (in a 96-well plate, in triplicate): a. Total Binding Wells: Add membrane preparation, a fixed concentration of [³H]-prazosin (typically at or near its Kd value), and assay buffer.[22] b. Non-specific Binding (NSB) Wells: Add membrane preparation, [³H]-prazosin, and a saturating concentration of a non-specific control ligand.[22] c. Competitive Binding Wells: Add membrane preparation, [³H]-prazosin, and varying concentrations of the unlabeled test compound (e.g., 10-12 concentrations over a 5-log unit range).[20]

-

Incubation: a. Incubate the plate at a set temperature (e.g., 30-37°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes) with gentle agitation.[21]

-

Filtration and Washing: a. Terminate the reaction by rapid vacuum filtration through glass fiber filters using a cell harvester. This separates receptor-bound radioligand from the free radioligand.[20][22] b. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[21]

-

Quantification: a. Dry the filters and place them in scintillation vials with scintillation cocktail. b. Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Data Analysis: a. Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM). b. Plot the percentage of specific binding against the log concentration of the test compound. c. Fit the data to a sigmoidal dose-response curve (non-linear regression) to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).[22] d. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand and Kd is its dissociation constant.[21]

Functional Assay: Schild Analysis for pA₂ Determination

To confirm competitive antagonism and quantify antagonist potency in a functional system, a Schild analysis is performed.[10] This involves measuring the ability of an antagonist (prazosin) to inhibit the response of an isolated tissue (e.g., rat anococcygeus muscle or aortic rings) to an agonist.[10][23]

Objective: To determine the pA₂ value of prazosin, which is the negative logarithm of the molar concentration of an antagonist that necessitates doubling the agonist concentration to produce the same response.[10]

Methodology:

-

Tissue Preparation: Isolate a suitable tissue with a known α₁-AR-mediated contractile response and mount it in an organ bath containing a physiological salt solution (e.g., Krebs solution) at 37°C, aerated with carbogen.[10]

-

Generate Control Curve: Generate a cumulative concentration-response curve for an α₁-agonist (e.g., norepinephrine or phenylephrine).[10]

-

Antagonist Incubation: Wash the tissue and allow it to equilibrate with a fixed, known concentration of prazosin for a set period.

-

Generate Antagonized Curve: In the continued presence of prazosin, generate a second cumulative concentration-response curve for the agonist.

-

Repeat: Repeat steps 3 and 4 with several different concentrations of prazosin.

-

Data Analysis: a. Observe that in the presence of prazosin, the agonist dose-response curves are shifted to the right in a parallel manner without a change in the maximal response, which is characteristic of competitive antagonism.[9][10] b. For each antagonist concentration, calculate the Dose Ratio (DR): DR = EC50 (in presence of antagonist) / EC50 (control). c. Construct the Schild Plot: Plot log(DR - 1) on the y-axis against the negative log of the molar concentration of the antagonist (-log[Antagonist] or p[A]) on the x-axis. d. Perform a linear regression on the plotted points. The x-intercept of the regression line is the pA₂ value. A slope that is not significantly different from 1.0 confirms simple competitive antagonism.[9]

References

- 1. Prazosin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. droracle.ai [droracle.ai]

- 3. ahajournals.org [ahajournals.org]

- 4. Structure and function of alpha-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. alpha 1-adrenergic receptor subtypes. Molecular structure, function, and signaling. | Semantic Scholar [semanticscholar.org]

- 6. Prazosin - Wikipedia [en.wikipedia.org]

- 7. Alpha-1 adrenoceptors: evaluation of receptor subtype-binding kinetics in intact arterial tissues and comparison with membrane binding - PMC [pmc.ncbi.nlm.nih.gov]

- 8. droracle.ai [droracle.ai]

- 9. Competitive antagonism of alpha 1-adrenoceptor mediated pressor responses in the rat mesenteric artery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. rjptsimlab.com [rjptsimlab.com]

- 11. selleckchem.com [selleckchem.com]

- 12. Inverse agonism and neutral antagonism at a constitutively active alpha-1a adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inverse agonism and neutral antagonism at a constitutively active alpha-1a adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Selective alpha 1-adrenergic antagonists: therapeutically relevant antihypertensive agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 16. The affinity and selectivity of α‐adrenoceptor antagonists, antidepressants, and antipsychotics for the human α1A, α1B, and α1D‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A study of alpha 1-adrenoceptors in rat renal cortex: comparison of [3H]-prazosin binding with the alpha 1-adrenoceptor modulating gluconeogenesis under physiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Clinical pharmacokinetics of prazosin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. litfl.com [litfl.com]

- 20. giffordbioscience.com [giffordbioscience.com]

- 21. giffordbioscience.com [giffordbioscience.com]

- 22. benchchem.com [benchchem.com]

- 23. Analysis of the activity of alpha 1-adrenoceptor antagonists in rat aorta - PMC [pmc.ncbi.nlm.nih.gov]

Prazosin Hydrochloride: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prazosin hydrochloride is a quinazoline (B50416) derivative that acts as a selective antagonist of α1-adrenergic receptors.[1] This property makes it a potent vasodilator, leading to its primary use in the management of hypertension.[2] It is also utilized in the treatment of benign prostatic hyperplasia (BPH) and, in an off-label capacity, for PTSD-associated nightmares.[3][4] Initially patented in 1965 and approved for medical use in 1976, prazosin was developed by Pfizer Inc.[4][5] This technical guide provides an in-depth overview of the discovery, synthesis, and pharmacological profile of prazosin hydrochloride, tailored for professionals in drug development and research.

Discovery and Development

Prazosin was the result of targeted research efforts by Pfizer aimed at developing novel antihypertensive agents. The discovery was a significant advancement in the understanding and treatment of hypertension, moving towards more selective mechanisms of action to reduce side effects associated with non-selective alpha-blockers.

-

Inventors and Patent: The foundational patent for prazosin is U.S. Patent No. 3,511,836.[6][7]

-

Commercial Introduction: Prazosin hydrochloride was introduced to the market under the brand name Minipress® and received FDA approval on June 23, 1976.[5][8]

-

Crystalline Forms: Subsequent research identified several crystalline forms (polymorphs) of prazosin hydrochloride, including the α, β, and γ forms, with the α-form being noted for its stability and non-hygroscopic nature, making it advantageous for formulation.[9][10]

Mechanism of Action and Signaling Pathway

Prazosin exerts its therapeutic effects primarily through the competitive and selective blockade of postsynaptic α1-adrenergic receptors.[4] This action inhibits the vasoconstrictive effects of norepinephrine (B1679862), a key neurotransmitter in the sympathetic nervous system.

The α1-adrenergic receptors are G-protein coupled receptors (GPCRs) linked to the Gq protein.[4] Upon agonist (e.g., norepinephrine) binding, the Gq protein activates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²+). The elevated cytosolic Ca²+ along with DAG activates protein kinase C (PKC), leading to a cascade of events that result in smooth muscle contraction and vasoconstriction.

Prazosin, by blocking the initial binding of norepinephrine to the α1-receptor, prevents this entire signaling cascade, resulting in smooth muscle relaxation, vasodilation of both arterioles and veins, and a subsequent reduction in peripheral vascular resistance and blood pressure.[2][4] Unlike non-selective alpha-blockers, prazosin's high selectivity for α1 over α2 receptors means it does not typically cause a reflex tachycardia.[11]

References

- 1. US4873330A - A process for the preparation of anhydrous, stable, crystalline delta-form of prazosin hydrochloride - Google Patents [patents.google.com]

- 2. Prazosin - Wikipedia [en.wikipedia.org]

- 3. US4092315A - Novel crystalline forms of prazosin hydrochloride - Google Patents [patents.google.com]

- 4. Prazosin Hydrochloride - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 5. GB2160861A - Prazosin hydrochloride - Google Patents [patents.google.com]

- 6. patents.justia.com [patents.justia.com]

- 7. labeling.pfizer.com [labeling.pfizer.com]

- 8. JPS61227524A - Prazosin preparation and production thereof - Google Patents [patents.google.com]

- 9. CN100393316C - Suppository containing prazosin hydrochloride, its preparation method and application - Google Patents [patents.google.com]

- 10. MINIPRESS® | Pfizer [pfizer.com]

- 11. hcplive.com [hcplive.com]

Prazosin Enantiomers and Their Biological Activity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

December 19, 2025

Introduction

Prazosin, a quinazoline (B50416) derivative, is a potent and selective antagonist of alpha-1 (α1) adrenergic receptors, widely utilized in the management of hypertension, benign prostatic hyperplasia (BPH), and post-traumatic stress disorder (PTSD)-associated nightmares.[1][2] Prazosin possesses a chiral center, and therefore exists as two enantiomers: (S)-(-)-prazosin and (R)-(+)-prazosin. While the commercially available drug is a racemic mixture of these two enantiomers, a comprehensive understanding of their individual pharmacological profiles is crucial for advancing drug development and optimizing therapeutic strategies. This technical guide provides a detailed overview of the biological activity of prazosin, with a focus on the stereoselective interactions of its enantiomers where data is available, alongside relevant experimental protocols and signaling pathway diagrams.

Stereochemistry of Prazosin

Prazosin contains a single stereocenter in its piperazine (B1678402) ring, leading to the existence of two enantiomers. The absolute configurations are designated as (S)-(-)-prazosin and (R)-(+)-prazosin. The differential three-dimensional arrangement of these enantiomers can lead to distinct interactions with chiral biological targets such as receptors and enzymes, potentially resulting in different pharmacological and pharmacokinetic properties.

Biological Activity of Racemic Prazosin

Racemic prazosin is a non-selective antagonist at the three subtypes of the α1-adrenergic receptor: α1A, α1B, and α1D.[3] Its primary mechanism of action involves the blockade of these receptors on vascular smooth muscle, leading to vasodilation and a reduction in blood pressure.[4] Additionally, prazosin has been reported to exhibit inhibitory effects on cyclic nucleotide phosphodiesterases (PDEs).[5][6]

Data Presentation: Biological Activity of Racemic Prazosin

The following table summarizes the quantitative data for the biological activity of racemic prazosin at α1-adrenergic receptor subtypes.

| Receptor Subtype | Ligand | Assay Type | Tissue/Cell Line | Parameter | Value (nM) | pKi/pA2/pKb | Reference |

| α1A-adrenoceptor | [3H]-Prazosin | Saturation Binding | Human α1A-adrenoceptor expressing CHO cells | KD | 0.71 | 9.15 | [7] |

| α1B-adrenoceptor | [3H]-Prazosin | Saturation Binding | Human α1B-adrenoceptor expressing CHO cells | KD | 0.87 | 9.06 | [7] |

| α1D-adrenoceptor | [3H]-Prazosin | Saturation Binding | Human α1D-adrenoceptor expressing CHO cells | KD | 1.90 | 8.72 | [7] |

| α1-adrenoceptor | Prazosin | Functional Assay | Rat Aorta | - | - | 8.6 | [8] |

| α1-adrenoceptor | Prazosin | Functional Assay | Human Prostate | - | - | 8.59 | [8] |

| α1-adrenoceptor | Prazosin | Functional Assay | Human Umbilical Vein | - | - | 8.30 | [8] |

| α1-adrenoceptor | Prazosin | Functional Assay | Human Mesenteric Artery | - | - | 9.01 | [8] |

| α1-adrenoceptor | Prazosin | Functional Assay | Human Renal Artery | - | - | 8.76 | [8] |

| α1-adrenoceptor | Prazosin | Functional Assay | Human Saphenous Vein | - | - | 9.32 | [8] |

Note: Despite extensive literature searches, specific quantitative data directly comparing the binding affinities (Ki) or functional potencies (pA2, IC50) of the individual (S)-(-)-prazosin and (R)-(+)-prazosin enantiomers at α1-adrenergic receptor subtypes or phosphodiesterase isoforms could not be located in the publicly available scientific literature. The vast majority of studies have been conducted using the racemic mixture.

Signaling Pathways of Racemic Prazosin

Prazosin's antagonism of α1-adrenergic receptors primarily interferes with the Gq protein-coupled signaling cascade. This pathway is crucial for smooth muscle contraction. Furthermore, studies have implicated prazosin in the modulation of other significant intracellular signaling pathways, including the ERK and PI3K/AKT/mTOR pathways.

α1-Adrenergic Receptor Signaling Pathway

ERK Signaling Pathway Modulation by Prazosin

PI3K/AKT/mTOR Signaling Pathway Inhibition by Prazosin

References

- 1. Alpha-1 blocker - Wikipedia [en.wikipedia.org]

- 2. m.youtube.com [m.youtube.com]

- 3. A study of alpha 1-adrenoceptors in rat renal cortex: comparison of [3H]-prazosin binding with the alpha 1-adrenoceptor modulating gluconeogenesis under physiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanism of the hypotensive action of prazosin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Alpha-1 adrenoceptors: evaluation of receptor subtype-binding kinetics in intact arterial tissues and comparison with membrane binding - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Alpha-1 adrenoceptor up-regulation induced by prazosin but not KMD-3213 or reserpine in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The affinity and selectivity of α‐adrenoceptor antagonists, antidepressants, and antipsychotics for the human α1A, α1B, and α1D‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scholars.nova.edu [scholars.nova.edu]

Prazosin's Role in Modulating Noradrenergic Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prazosin, a quinazoline (B50416) derivative, is a potent and selective antagonist of α1-adrenergic receptors. This guide provides a comprehensive technical overview of prazosin's mechanism of action, its interaction with noradrenergic pathways, and its therapeutic applications. We delve into its receptor binding affinity, pharmacokinetics, and pharmacodynamics, with a focus on its role in hypertension, benign prostatic hyperplasia (BPH), and post-traumatic stress disorder (PTSD). Detailed experimental protocols for key assays and quantitative data from seminal studies are presented to facilitate further research and drug development. Signaling pathways and experimental workflows are visualized using Graphviz to provide clear, logical representations of complex biological and procedural information.

Introduction

The noradrenergic system, with norepinephrine (B1679862) (NE) as its principal neurotransmitter, is a critical regulator of numerous physiological processes, including cardiovascular function, arousal, and stress responses. Norepinephrine exerts its effects through a family of adrenergic receptors, broadly classified into α and β subtypes. Prazosin's therapeutic utility stems from its high affinity and selectivity for the α1-adrenergic receptor subtype, a G-protein coupled receptor (GPCR) that, upon activation by norepinephrine, typically leads to smooth muscle contraction.[1] By competitively inhibiting this interaction, prazosin effectively modulates the downstream signaling cascades, resulting in a range of physiological effects that have been harnessed for therapeutic benefit.

Mechanism of Action

Prazosin functions as a competitive antagonist at postsynaptic α1-adrenergic receptors.[1] This antagonism prevents norepinephrine from binding to and activating these receptors, thereby inhibiting the associated signaling pathways. The three subtypes of the α1-adrenergic receptor that Prazosin antagonizes are the α1A, α1B, and α1D subtypes.

Signaling Pathway

The binding of norepinephrine to α1-adrenergic receptors activates the Gq alpha subunit of the heterotrimeric G protein. This, in turn, activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. The increased intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC), leading to the phosphorylation of various downstream targets and ultimately resulting in smooth muscle contraction. Prazosin, by blocking the initial binding of norepinephrine, effectively halts this entire cascade, leading to smooth muscle relaxation.

Quantitative Data

Receptor Binding Affinity

Prazosin's selectivity for α1-adrenergic receptors over other adrenergic receptor subtypes is a key determinant of its therapeutic profile. The following table summarizes the binding affinities (Ki values) of prazosin for various human adrenergic receptor subtypes. A lower Ki value indicates a higher binding affinity.

| Receptor Subtype | Ki (nM) | Reference |

| α1A | 0.15 | [2] |

| α1B | 0.12 | [2] |

| α1D | 0.30 | [3] |

| α2A | >1000 | [4] |

| α2B | >1000 | [4] |

| α2C | >1000 | [4] |

Pharmacokinetic Properties

| Parameter | Value | Reference |

| Oral Bioavailability | 43-69% | [1] |

| Time to Peak Plasma Concentration | 1-3 hours | [1] |

| Protein Binding | ~97% | [1] |

| Volume of Distribution | 0.5 L/kg | [1] |

| Metabolism | Hepatic (O-demethylation and glucuronidation) | [1] |

| Elimination Half-life | 2-3 hours | [1] |

| Excretion | Primarily biliary and fecal | [1] |

Clinical Efficacy in Hypertension

Prazosin has been shown to be effective in lowering blood pressure in patients with essential hypertension.

| Study | N | Prazosin Dose | Mean Reduction in Supine Diastolic BP (mmHg) | Mean Reduction in Supine Systolic BP (mmHg) | Reference |

| Bolli et al. (1976) | 12 | Individualized | 8 | 17 | [5] |

| Stokes & Weber (1974) | 14 | 3-7.5 mg/day | >10 (in 9 patients) | Not specified | [6] |

| Saadatifar et al. (2019) | 75 | 1-10 mg/day | 21.8% decrease | 9.5% decrease | [7] |

Clinical Efficacy in PTSD-Related Nightmares

Several clinical trials have investigated the efficacy of prazosin in reducing the frequency and severity of nightmares in patients with PTSD, often measured by the Clinician-Administered PTSD Scale (CAPS) for DSM-IV, specifically item B2 which assesses distressing dreams.

| Study | N | Prazosin Dose | Mean Change in CAPS B2 Score (Prazosin vs. Placebo) | p-value | Reference |

| Raskind et al. (2013) | 67 | Titrated to effect | -3.1 vs. -1.2 | <0.001 | [8] |

| Raskind et al. (2018) | 304 | Titrated to max 20mg (men), 12mg (women) | -2.0 vs. -2.1 | 0.56 | [9] |

| Meta-analysis (2019) | 8 trials (N=575) | Varied | Standardized Mean Difference: -1.13 | <0.001 | [10] |

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of prazosin for α1-adrenergic receptors.

Methodology:

-

Membrane Preparation:

-

Culture cells stably expressing the human α1-adrenergic receptor subtype of interest (e.g., α1A, α1B, or α1D) in appropriate media.

-

Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) using a Dounce homogenizer.

-

Centrifuge the homogenate at low speed (e.g., 500 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.

-

Wash the membrane pellet with assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4) and resuspend to a final protein concentration of 1-2 mg/mL.

-

-

Competition Binding Assay:

-

In a 96-well plate, add the following in triplicate:

-

Total Binding: Membrane preparation, a fixed concentration of radioligand (e.g., [3H]-prazosin at its Kd concentration), and assay buffer.

-

Non-specific Binding: Membrane preparation, radioligand, and a high concentration of a non-radiolabeled α1-antagonist (e.g., 10 µM phentolamine).

-

Competition: Membrane preparation, radioligand, and varying concentrations of unlabeled prazosin.

-

-

Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

-

-

Separation and Counting:

-

Rapidly filter the contents of each well through glass fiber filters (e.g., GF/B) using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the unlabeled prazosin concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of prazosin that inhibits 50% of the specific radioligand binding) from the curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]

-

In Vivo Microdialysis

Objective: To measure the effect of prazosin on extracellular norepinephrine levels in a specific brain region (e.g., the prefrontal cortex).

Methodology:

-

Surgical Implantation of Guide Cannula:

-

Anesthetize the subject animal (e.g., a rat) with an appropriate anesthetic (e.g., isoflurane).

-

Secure the animal in a stereotaxic frame.

-

Make a midline incision on the scalp to expose the skull.

-

Drill a small burr hole in the skull at the stereotaxic coordinates corresponding to the target brain region.

-

Slowly lower a guide cannula to the desired depth and secure it to the skull with dental cement and anchor screws.

-

Insert a dummy cannula to maintain patency and allow the animal to recover for at least 48 hours.

-

-

Microdialysis Probe Insertion and Perfusion:

-

On the day of the experiment, gently restrain the awake and freely moving animal and replace the dummy cannula with a microdialysis probe.

-

Connect the probe's inlet tubing to a microinfusion pump and the outlet tubing to a fraction collector.

-

Begin perfusing the probe with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate (e.g., 1-2 µL/min).[12]

-

Allow the system to equilibrate for at least 60-120 minutes to establish a stable baseline of norepinephrine levels.

-

-

Sample Collection and Drug Administration:

-

Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).

-

Administer prazosin either systemically (e.g., via intraperitoneal injection) or locally through the microdialysis probe (reverse dialysis).

-

Continue collecting dialysate samples at the same intervals for the desired duration after drug administration.

-

-

Neurotransmitter Analysis:

-

Quantify the concentration of norepinephrine in the collected dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).[1]

-

At the end of the experiment, euthanize the animal and perfuse the brain to histologically verify the correct placement of the microdialysis probe.

-

Discussion and Future Directions

Prazosin's well-characterized role as a selective α1-adrenergic antagonist has established it as a valuable tool in both clinical practice and neuroscience research. Its efficacy in treating hypertension and BPH is a direct consequence of its ability to induce smooth muscle relaxation in the vasculature and prostate, respectively.[1] The application of prazosin in the management of PTSD-related nightmares highlights the critical role of noradrenergic pathways in the pathophysiology of this disorder.[13] By blocking α1-adrenergic receptors in the central nervous system, prazosin is thought to dampen the hyperarousal and fear memory consolidation associated with excessive norepinephrine release.[13]

Future research should continue to explore the nuanced effects of prazosin on specific noradrenergic circuits within the brain. Elucidating the precise downstream targets of prazosin-mediated signaling in different neuronal populations could unveil novel therapeutic applications for this versatile compound. Furthermore, investigating the potential of prazosin in other conditions characterized by noradrenergic dysregulation, such as anxiety disorders and certain types of chronic pain, may prove to be a fruitful avenue of research. The detailed methodologies and quantitative data presented in this guide are intended to serve as a valuable resource for scientists and clinicians working to further unravel the complexities of the noradrenergic system and develop innovative therapeutic strategies.

References

- 1. benchchem.com [benchchem.com]

- 2. Alpha-1 adrenoceptors: evaluation of receptor subtype-binding kinetics in intact arterial tissues and comparison with membrane binding - PMC [pmc.ncbi.nlm.nih.gov]

- 3. prazosin | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. scholars.nova.edu [scholars.nova.edu]

- 5. Effects of prazosin in patients with hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Prazosin: preliminary report and comparative studies with other antihypertensive agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journal.iha.org.ir [journal.iha.org.ir]

- 8. psychiatryonline.org [psychiatryonline.org]

- 9. researchgate.net [researchgate.net]

- 10. The effects of prazosin on sleep disturbances in post-traumatic stress disorder: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A New Radioligand Binding Assay to Measure the Concentration of Drugs in Rodent Brain Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Targeting the Noradrenergic System in Posttraumatic Stress Disorder: A Systematic Review and Meta-Analysis of Prazosin Trials - PubMed [pubmed.ncbi.nlm.nih.gov]

The Advent of Selective Alpha-1 Blockade: A Technical History of Prazosin in Hypertension Management

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

Prazosin, a quinazoline (B50416) derivative, marked a pivotal advancement in the pharmacological management of hypertension. Introduced by Pfizer in 1976, it was the first clinically utilized selective alpha-1 adrenergic receptor antagonist. This specificity allowed for effective vasodilation and blood pressure reduction while mitigating the significant reflex tachycardia associated with earlier non-selective alpha-blockers. This technical guide delineates the history of prazosin's development, its precise mechanism of action, and the foundational preclinical and clinical studies that established its role in hypertension therapy. We provide a detailed examination of its signaling pathway, summaries of key clinical trial data, and descriptions of the experimental protocols employed in its evaluation.

A Brief History: From Quinazolines to Selective Blockade

The chemical foundation of prazosin lies in the quinazoline moiety, a heterocyclic system first synthesized in the late 19th century. However, its therapeutic potential as an antihypertensive agent was not realized until much later. The development of prazosin was the result of a systematic research program at Pfizer aimed at creating a novel antihypertensive that acted via direct vasodilation, thereby minimizing the cardiac stimulation seen with other vasodilators.

Patented in 1965 and entering medical use in 1974, prazosin was a breakthrough.[1] Pre-existing alpha-blockers like phentolamine (B1677648) were non-selective, antagonizing both postsynaptic alpha-1 receptors (on vascular smooth muscle) and presynaptic alpha-2 receptors (which regulate norepinephrine (B1679862) release).[2] Blockade of alpha-2 receptors leads to an undesirable surge in norepinephrine, causing significant tachycardia. Prazosin's innovation was its high selectivity for the postsynaptic alpha-1 receptor, a property that defined its unique therapeutic profile.[2]

Mechanism of Action: Selective Alpha-1 Adrenergic Blockade

Prazosin exerts its antihypertensive effect through competitive and selective antagonism of alpha-1 adrenergic receptors on the postsynaptic membrane of vascular smooth muscle.[3] These receptors are integral to the Gq protein-coupled signaling cascade that mediates vasoconstriction in response to catecholamines like norepinephrine.

Signaling Pathway Overview:

-

Norepinephrine Binding: Under normal physiological conditions, norepinephrine released from sympathetic nerve terminals binds to alpha-1 adrenergic receptors.

-

Gq Protein Activation: This binding activates the associated Gq protein.

-

Phospholipase C (PLC) Activation: The activated Gq protein stimulates phospholipase C.

-

Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Release: IP3 diffuses to the sarcoplasmic reticulum, binding to IP3 receptors and triggering the release of stored calcium (Ca2+) into the cytoplasm.

-

Smooth Muscle Contraction: The increased intracellular Ca2+ concentration leads to the activation of calmodulin and myosin light chain kinase, resulting in the phosphorylation of myosin and subsequent smooth muscle contraction and vasoconstriction.

Prazosin competitively blocks step 1 of this cascade. By preventing norepinephrine from binding to the alpha-1 receptor, it inhibits the entire downstream signaling pathway, leading to vascular smooth muscle relaxation (vasodilation) of both resistance vessels (arterioles) and veins. This reduction in total peripheral resistance is the primary mechanism by which prazosin lowers blood pressure.[3]

Pivotal Clinical Trials and Efficacy Data

The efficacy of prazosin was established in numerous clinical trials throughout the 1970s. These studies evaluated prazosin as both a monotherapy and in combination with other antihypertensive agents, such as diuretics and beta-blockers.

Experimental Protocols: A General Overview

While the full, detailed protocols of these early trials are not always accessible, the published reports describe a consistent methodological approach.

-

Study Design: Early evaluations included open-label trials, single-blind placebo-controlled trials, and double-blind placebo-controlled crossover studies.[4][5]

-

Patient Population: Participants were typically adult outpatients with uncontrolled essential hypertension of varying severity.[4] Some studies specifically included patients with renal impairment to assess safety in this subgroup.[4]

-

Dosage and Titration: A key feature of prazosin's administration protocol was the cautious initiation of therapy to avoid the "first-dose phenomenon." Treatment was often started at 0.5 mg or 1.0 mg, frequently taken at bedtime.[6] The dose was then gradually titrated upwards over days or weeks based on blood pressure response, with typical maintenance doses ranging from 3 mg to 20 mg per day in divided doses.[7]

-

Endpoints: The primary efficacy endpoint was the change in supine and standing systolic and diastolic blood pressure from baseline. Safety endpoints included the incidence and severity of adverse effects, with a particular focus on postural hypotension.

Quantitative Efficacy Data

The following tables summarize quantitative data extracted from key early clinical trials, demonstrating prazosin's effectiveness.

Table 1: Prazosin vs. Placebo in a Crossover Trial

| Parameter | Measurement Condition | Prazosin Period | Placebo Period | Difference Favoring Prazosin |

|---|---|---|---|---|

| Blood Pressure | Lying | Lower | Higher | 17/8 mmHg[5] |

| Standing | Lower | Higher | 24/14 mmHg[5] |

Source: Bolli P, Wood AJ, Simpson FO. (1976). A double-blind placebo crossover trial in 12 patients over two 6-week periods.[5]

Table 2: Efficacy of Prazosin as Monotherapy and Combination Therapy

| Treatment Group (N=50) | Outcome | Mean Blood Pressure Reduction (mmHg) |

|---|---|---|

| Prazosin Monotherapy | Patients achieving satisfactory control | 26/14[6] |

| Prazosin + Beta-blocker/Diuretic | Patients with previously poor control | 42/28[6] |

Source: An open evaluation of 100 patients. The combination therapy group consisted of patients who did not achieve satisfactory control with monotherapy.[6]

Table 3: Comparative Efficacy Study

| Treatment (10-week course) | Patient Cohort (N=14) | Diastolic BP Reduction |

|---|---|---|

| Prazosin (3-7.5 mg/day) | Hypertensive Patients | Similar to Methyldopa (B1676449) (750 mg/day) and Propranolol (120-160 mg/day)[7] |

| Prazosin + Propranolol | Hypertensive Patients | Significantly greater than Propranolol alone[7] |

Source: Stokes GS, Weber MA. (1974). A comparative study against methyldopa and propranolol.[7]

The First-Dose Phenomenon: A Noteworthy Adverse Effect

A characteristic and clinically significant adverse effect identified in early studies was the "first-dose phenomenon," a marked postural hypotension and occasional syncope occurring within 30 to 90 minutes of the initial dose.[8] This effect is dose-dependent and more pronounced in patients who are salt- and volume-depleted. Clinical experience led to the recommendation of initiating therapy with a low dose (≤1 mg) at bedtime to mitigate this risk.

Table 4: Hemodynamic Effects of the First Prazosin Dose (1 mg)

| Patient Group (N=24) | Key Finding | Mean Max. Erect BP Fall (Systolic/Diastolic) | Time to Max. Fall (minutes) |

|---|---|---|---|

| Asymptomatic (n=10) | No symptoms of postural hypotension | Not explicitly stated for SBP/DBP, but mean max erect diastolic fall was 14 mmHg | ~110 |

| Symptomatic (n=14) | Symptoms of postural hypotension (mild to severe) | 67/52 mmHg | ~90 |

Source: A 1977 study investigating the events after a single 1 mg tablet of prazosin.

Evolving Role and Legacy

Prazosin established a new class of antihypertensive agents and represented a significant step forward in offering a treatment that lowered blood pressure without causing significant reflex cardiac stimulation or adversely affecting metabolic parameters. While newer, longer-acting alpha-1 blockers and other classes of antihypertensives have since been developed, the principles established by the development and clinical evaluation of prazosin remain fundamental to cardiovascular pharmacology. Its unique properties also led to its off-label use in other conditions, most notably for nightmares associated with post-traumatic stress disorder (PTSD).

Conclusion

The history of prazosin in hypertension treatment is a landmark in drug development, showcasing a successful targeted approach to receptor pharmacology. By selectively antagonizing the alpha-1 adrenergic receptor, prazosin provided clinicians with an effective tool for managing hypertension with a novel mechanism of action and a predictable, manageable side-effect profile. The foundational studies of the 1970s not only validated its efficacy but also provided crucial insights into its clinical application, particularly the importance of careful dose titration. This body of research laid the groundwork for the development of subsequent generations of alpha-blockers and solidified the role of adrenergic receptor modulation in the treatment of cardiovascular disease.

References

- 1. Prazosin - Wikipedia [en.wikipedia.org]

- 2. Advances in the Design and Synthesis of Prazosin Derivatives over the Last Ten Years - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Prazosin: biochemistry and structure-activity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Prazosin in the therapy of uncontrolled hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of prazosin in patients with hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Prazosin in hypertension. Part I. Clinical experience in 100 patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Prazosin: preliminary report and comparative studies with other antihypertensive agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Studies on the clinical pharmacology of prazosin: I: cardiovascular, catecholamine and endocrine changes following a single dose - PMC [pmc.ncbi.nlm.nih.gov]

Prazosin's Impact on Fear Memory Consolidation: A Technical Guide

Introduction

Prazosin, a selective alpha-1 adrenergic receptor antagonist, has garnered significant attention in neuroscience research for its potential to modulate fear memory. Initially developed as an antihypertensive medication, its off-label use for treating symptoms of post-traumatic stress disorder (PTSD), such as nightmares and hyperarousal, has spurred investigation into its underlying mechanisms of action on fear circuitry. This technical guide provides an in-depth analysis of prazosin's effects on fear memory consolidation, tailored for researchers, scientists, and drug development professionals. It synthesizes key findings from preclinical studies, detailing experimental protocols, presenting quantitative data, and visualizing the associated signaling pathways and experimental workflows.

The consolidation of fear memory is a complex process involving synaptic plasticity and molecular changes in brain regions such as the amygdala and prefrontal cortex. Norepinephrine (B1679862) (NE), a key neurotransmitter in the stress response, plays a crucial role in modulating the strength and persistence of these memories through its action on adrenergic receptors. Prazosin's antagonism of alpha-1 adrenergic receptors offers a pharmacological tool to dissect the contribution of this specific signaling pathway to fear memory formation and persistence.

Core Mechanism of Action

Prazosin competitively inhibits the binding of norepinephrine to alpha-1 adrenergic receptors. These G-protein coupled receptors are found on postsynaptic neurons in key fear-processing regions, including the basolateral amygdala (BLA) and the prelimbic division of the medial prefrontal cortex (mPFC). By blocking these receptors, prazosin can interfere with the downstream signaling cascades that are thought to be necessary for the synaptic strengthening that underlies fear memory consolidation. Interestingly, research suggests that the timing of prazosin administration is critical, with different effects observed when the drug is given before fear acquisition, after memory retrieval (during the reconsolidation window), or during extinction training.

Quantitative Data Summary

The following tables summarize quantitative data from key preclinical studies investigating the effects of prazosin on fear memory. The primary behavioral measure is "freezing," an innate defensive posture in rodents that is used as an index of fear.

Table 1: Effects of Systemic Prazosin Administration Prior to Fear Conditioning on Subsequent Fear Expression and Extinction

| Study Reference | Animal Model | Prazosin Dose (Systemic) | Timing of Administration | Effect on Fear Acquisition | Effect on Fear Retrieval (Initial) | Effect on Fear Extinction |

| Do-Monte et al. (2010)[1] | Rats | 0.1 or 0.5 mg/kg | 30 min before extinction session 1 | N/A | N/A | Impaired extinction |

| Homan et al. (2017)[2][3] | Humans | N/A | Prior to threat conditioning | No effect | Augmented stimulus discrimination | Augmented stimulus discrimination |

| Lucas et al. (2019)[4] | C57Bl/6N Mice | 0.1-2 mg/kg | Prior to fear conditioning | No effect | Similar initial freezing | Facilitated extinction |

Table 2: Effects of Prazosin on Fear Memory Reconsolidation and Extinction Consolidation

| Study Reference | Animal Model | Prazosin Dose & Route | Timing of Administration | Key Finding |

| Bernardi & Lattal (2010)[5] | Mice | 1.0 or 3.0 mg/kg (Systemic) | Following non-reinforced context exposure | Slowed the loss of conditioned freezing |

| Do-Monte et al. (2010)[1] | Rats | 0.5 or 1.5 mg/kg (Systemic) | Immediately after each extinction session | Impaired extinction of contextual fear |

| Do-Monte et al. (2010)[1] | Rats | 0.75 or 2.5 nmol (Intra-mPFC) | 10 min before extinction session 1 | Impaired extinction of contextual fear |

| Gazarini et al. (2013)[6] | Rats | Systemic or Intra-prelimbic cortex infusion | During reconsolidation period | Disrupted subsequent retrieval of fear |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative experimental protocols from studies investigating prazosin's effects on fear memory.

Auditory Fear Conditioning and Extinction in Mice

This protocol is based on the methodology described by Lucas et al. (2019).[4]

-

Subjects: Male C57Bl/6N mice.

-

Apparatus: Standard rodent conditioning chambers equipped with a grid floor for footshock delivery and a speaker to present auditory cues.

-

Fear Conditioning:

-

Mice are placed in the conditioning chamber and allowed to habituate for a period (e.g., 3 minutes).

-

An auditory conditioned stimulus (CS), such as a tone (e.g., 2.8 kHz, 80 dB), is presented for a set duration (e.g., 30 seconds).

-

The termination of the CS is co-incident with the delivery of a mild footshock unconditioned stimulus (US), for instance, 0.5 mA for 2 seconds.

-

This CS-US pairing is typically repeated several times (e.g., 3-5 pairings) with an inter-trial interval.

-

-